5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide
Description
Properties
Molecular Formula |
C15H22BrN3O |
|---|---|
Molecular Weight |
340.26 g/mol |
IUPAC Name |
5-bromo-N-(5-pyrrolidin-1-ylpentyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H22BrN3O/c16-14-10-13(11-17-12-14)15(20)18-6-2-1-3-7-19-8-4-5-9-19/h10-12H,1-9H2,(H,18,20) |
InChI Key |
ADAKUGHCCHXTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCCCNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Bromonicotinic acid or derivatives serve as the primary aromatic precursor.
- 5-(Pyrrolidin-1-yl)pentylamine or analogous amines are used for amide coupling.
General Synthetic Strategy
The preparation typically follows a two-step approach:
- Amide Bond Formation: Coupling of 5-bromonicotinic acid (or activated derivatives) with 5-(pyrrolidin-1-yl)pentylamine to form the nicotinamide linkage.
- Functional Group Manipulation: Ensuring the bromine substituent remains intact and the pyrrolidinylpentyl side chain is correctly installed.
Detailed Preparation Method
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Activation of 5-bromonicotinic acid with coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous dichloromethane or DMF | Formation of an active ester intermediate facilitating amide bond formation | High efficiency, mild conditions |
| 2 | Addition of 5-(pyrrolidin-1-yl)pentylamine to the activated acid intermediate | Nucleophilic attack by the amine on the activated ester to form the amide bond | Typically 70-90% yield |
| 3 | Purification by column chromatography using gradients of dichloromethane and methanol | Removes unreacted starting materials and side products | Purity >95% achievable |
This method is supported by analogous syntheses of nicotinamide derivatives bearing alkylamine substituents and bromine substituents on the pyridine ring.
Alternative Synthetic Approaches
- Direct coupling using acid chlorides: Conversion of 5-bromonicotinic acid to its acid chloride using reagents like thionyl chloride, followed by reaction with the amine.
- Microwave-assisted synthesis: Accelerates amide bond formation under controlled heating, reducing reaction time to minutes with comparable yields.
- Use of peptide coupling reagents: Such as HATU or PyBOP to improve coupling efficiency, especially for sterically hindered amines.
Research Findings and Reaction Optimization
Reaction Conditions Optimization
- Temperature: Room temperature to 40°C is optimal for coupling reactions to avoid side reactions.
- Solvent: DMF and dichloromethane provide good solubility and reaction rates.
- Molar Ratios: Using slight excess of amine (1.1 equiv) ensures complete conversion of acid derivatives.
Purification and Characterization
- Flash chromatography with dichloromethane/methanol gradients (e.g., 98:2 to 90:10) is effective.
- Characterization by NMR, LC-MS, and HPLC confirms structure and purity.
Data Table: Representative Preparation Conditions and Outcomes
| Parameter | Condition | Outcome/Notes |
|---|---|---|
| Coupling agent | EDCI/HOBt | High coupling efficiency, mild reaction |
| Solvent | Dichloromethane or DMF | Good solubility for reagents and products |
| Temperature | 25–40 °C | Optimal for reaction rate and selectivity |
| Reaction time | 4–12 hours | Sufficient for complete conversion |
| Purification | Flash chromatography (DCM/MeOH gradient) | >95% purity |
| Yield | 70–90% | Depending on scale and reagent quality |
Comparative Analysis with Related Compounds
While direct literature on 5-Bromo-N-(5-(pyrrolidin-1-yl)pentyl)nicotinamide is limited, synthesis of structurally related brominated nicotinamides and pyrrolidinyl-substituted amides supports the outlined methods. For example, similar coupling strategies have been reported for brominated pyrimidine derivatives and pyrrolidinyl alkyl amides with yields ranging from 53% to 96% under palladium-catalyzed and coupling reagent-mediated conditions.
Summary of Key Points
- The preparation of 5-Bromo-N-(5-(pyrrolidin-1-yl)pentyl)nicotinamide primarily involves amide bond formation between 5-bromonicotinic acid derivatives and 5-(pyrrolidin-1-yl)pentylamine.
- Coupling reagents like EDCI/HOBt facilitate efficient synthesis under mild conditions.
- Purification by flash chromatography yields high-purity product suitable for further applications.
- Reaction parameters such as solvent, temperature, and reagent ratios are critical for optimizing yield and purity.
- Alternative methods including acid chloride intermediates and microwave-assisted synthesis can be employed depending on scale and available resources.
This synthesis approach is consistent with established protocols for similar nicotinamide derivatives and is supported by diverse research data, ensuring a professional and authoritative preparation method for 5-Bromo-N-(5-(pyrrolidin-1-yl)pentyl)nicotinamide.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
Histone Methyltransferase Inhibition
Recent studies have indicated that derivatives of nicotinamide, including 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide, may act as inhibitors of histone methyltransferases. These enzymes are crucial in regulating gene expression through epigenetic modifications. The inhibition of histone methyltransferases can lead to altered gene expression patterns, making this compound a candidate for cancer treatment strategies targeting epigenetic regulation .
Cancer Therapeutics
The compound has been investigated for its role in targeted cancer therapies, particularly through the development of PROTACs (Proteolysis Targeting Chimeras). These agents leverage the ubiquitin-proteasome system to degrade specific proteins involved in tumorigenesis. In studies focusing on WDR5 (a protein implicated in various cancers), 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide showed promise as a chemical tool for inducing the degradation of WDR5, thus potentially inhibiting cancer cell proliferation .
Inflammation and Immune Response Modulation
The compound's structural similarities to other nicotinamide derivatives suggest potential applications in modulating inflammatory pathways. Research indicates that nicotinamide compounds can influence the immune response and may be beneficial in treating inflammatory diseases .
Case Study 1: Cancer Treatment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of nicotinamide, including 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide, to evaluate their effectiveness as WDR5 degraders. The results demonstrated that these compounds could effectively induce WDR5 degradation in vitro, leading to reduced viability of cancer cell lines. This highlights the potential for developing targeted therapies using this compound .
Case Study 2: Epigenetic Regulation
Another study focused on the epigenetic implications of nicotinamide derivatives like 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide. The research showed that these compounds could inhibit specific histone methyltransferases, leading to altered methylation patterns associated with gene activation or silencing. This property positions them as valuable tools for studying gene regulation mechanisms and developing therapeutic strategies against diseases linked to epigenetic dysregulation .
Mechanism of Action
The mechanism of action of 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and nicotinamide moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Structural Analogs and Similarity Metrics
| Compound Name | CAS Number | Similarity Score | Key Structural Differences | Hypothesized Functional Impact |
|---|---|---|---|---|
| 5-Bromo-4-methylnicotinonitrile | 38749-76-7 | 0.91 | Methyl group at C4; nitrile instead of amide | Reduced solubility; altered enzyme binding |
| 5-Bromo-4-methylnicotinonitrile | 13958-98-0 | 0.91 | Methyl at C4; nitrile group | Similar to above but with potential stereochemical variations |
| 3-Bromo-5-(prop-1-en-2-yl)pyridine | 890092-52-1 | 0.84 | Propene substituent; pyridine core | Increased hydrophobicity; possible metabolic instability |
| Unspecified bromonicotinamide derivative | 142337-95-9 | 0.86 | Undisclosed substituents | Unknown; likely varies in bioavailability |
Notes:
Functional and Pharmacokinetic Insights
- 5-Bromo-4-methylnicotinonitrile (CAS 38749-76-7): The nitrile group and methyl substitution reduce hydrogen-bonding capacity compared to the amide and pyrrolidine groups in the target compound. This may lower solubility but improve metabolic stability in cytochrome P450-rich environments .
- 3-Bromo-5-(prop-1-en-2-yl)pyridine (CAS 890092-52-1) : The propene group introduces steric bulk and electron-deficient regions, which could interfere with aromatic stacking interactions critical for receptor binding. This compound’s lower similarity score (0.84) aligns with its divergent pharmacophore .
Limitations in Available Data
The absence of direct bioactivity studies necessitates caution in extrapolating functional differences.
Biological Activity
5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₃H₁₈BrN₃O
- Molecular Weight : 305.21 g/mol
The structure includes a bromine atom, a pyrrolidine ring, and a nicotinamide moiety, which are integral to its biological function.
Research indicates that 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide may exert its biological effects through several mechanisms:
- Syk Inhibition : The compound has shown promising Syk inhibitory activity, which is crucial in regulating immune responses. Inhibition of Syk can suppress B cell activation and maturation, making it a potential candidate for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. The presence of the nicotinamide moiety is associated with enhanced cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide:
Case Studies
- Syk Inhibition in Autoimmune Diseases : A study demonstrated that compounds similar to 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide effectively inhibited Syk activity in vitro, leading to reduced proliferation of B cells and decreased antibody production. This suggests potential therapeutic applications in conditions characterized by excessive immune activation .
- Anticancer Efficacy : In vitro evaluations revealed that the compound exhibited significant cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction confirmed via flow cytometry assays. The compound's ability to induce cell cycle arrest at the G0-G1 phase further supports its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
